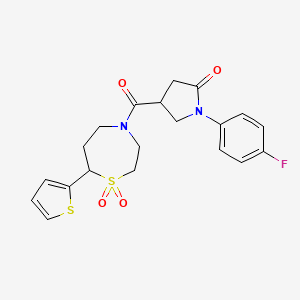
4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H21FN2O4S2 and its molecular weight is 436.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochromic Properties and Conducting Polymers
Enhancing Electrochromic Properties via Copolymerization : A study highlighted the synthesis of copolymers combining fluorophenyl and thiophene units, showing improved electrochromic properties, such as multicolor display capabilities, quick switching times, and high contrast ratios. These materials are promising for advanced electrochromic devices, indicating potential applications of similar compounds in smart windows, displays, and low-energy consumption screens (Özlem Türkarslan et al., 2007).
Fluorescent Properties and Sensory Applications
Dual-Emissive Fluorescent Properties : Research on thiazole-conjugated pyridinium complexes, similar in structural complexity to the queried compound, demonstrated solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. These findings suggest potential applications in sensory devices, bioimaging, and organic electronics, where specific fluorescence responses to environmental changes are required (Zhan-Xian Li et al., 2009).
Electropolymerization and Material Synthesis
Innovative Electropolymerization Techniques : The electropolymerization of pyrrole derivatives in the presence of easily oxidized electrolytes has been explored to create conducting polymers with low oxidation potentials. Such materials offer promising applications in the development of electronic and optoelectronic devices, highlighting the relevance of similar synthetic approaches for the compound (F. Larmat et al., 1996).
Molecular Docking and Inhibitor Studies
Potential Inhibitors of NAMPT : Structural analysis and molecular docking studies on pyridine derivatives, related by their functional groups to the queried compound, have shown potential as inhibitors of NAMPT, a key enzyme in nicotinamide adenine dinucleotide (NAD) biosynthesis. This suggests the potential biomedical applications of similar compounds in targeting diseases associated with NAD metabolism (M. Venkateshan et al., 2019).
Propriétés
IUPAC Name |
4-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S2/c21-15-3-5-16(6-4-15)23-13-14(12-19(23)24)20(25)22-8-7-18(17-2-1-10-28-17)29(26,27)11-9-22/h1-6,10,14,18H,7-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKBIKLTTAYCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

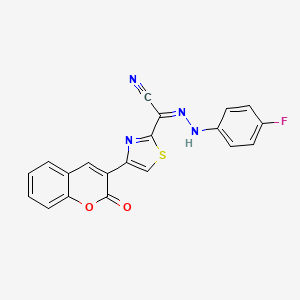
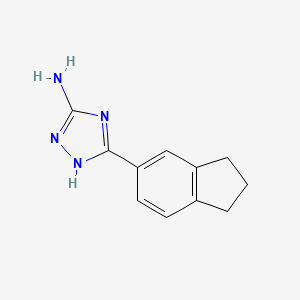
![Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2520469.png)
![N-(3-(N,N-dimethylsulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520472.png)
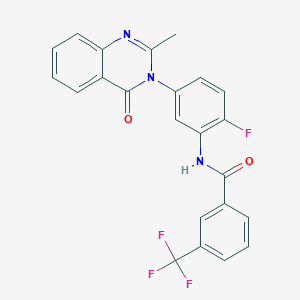
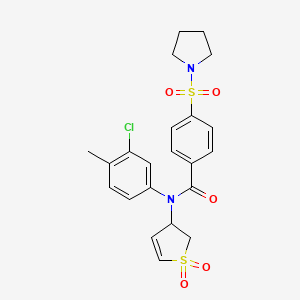
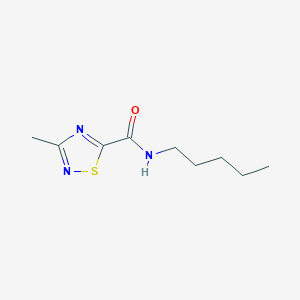

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520481.png)
![5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2520483.png)
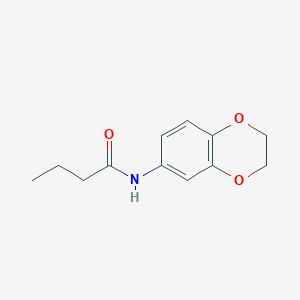
![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2520485.png)
![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2520487.png)
![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2520488.png)